1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H8F3NO3 It is characterized by the presence of a cyclopropane ring, a trifluoroethyl group, and a carbamoyl group
Preparation Methods
The synthesis of 1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane-1-carboxylic acid with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. The cyclopropane ring provides structural rigidity, which contributes to the compound’s stability and efficacy .
Comparison with Similar Compounds
1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropane-1-carboxylic acid: Lacks the trifluoroethyl and carbamoyl groups, resulting in different chemical properties and reactivity.
2,2,2-Trifluoroethyl isocyanate: Contains the trifluoroethyl group but lacks the cyclopropane ring, leading to different applications and reactivity.
1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane:
The unique combination of the trifluoroethyl, carbamoyl, and cyclopropane groups in this compound distinguishes it from these related compounds and contributes to its specific applications and properties.
Properties
Molecular Formula |
C7H8F3NO3 |
---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethylcarbamoyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)3-11-4(12)6(1-2-6)5(13)14/h1-3H2,(H,11,12)(H,13,14) |
InChI Key |
RBTTYJBOCHIEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)NCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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